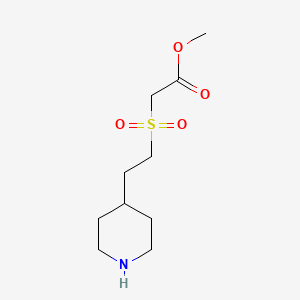

Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate

CAS No.:

Cat. No.: VC17857162

Molecular Formula: C10H19NO4S

Molecular Weight: 249.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19NO4S |

|---|---|

| Molecular Weight | 249.33 g/mol |

| IUPAC Name | methyl 2-(2-piperidin-4-ylethylsulfonyl)acetate |

| Standard InChI | InChI=1S/C10H19NO4S/c1-15-10(12)8-16(13,14)7-4-9-2-5-11-6-3-9/h9,11H,2-8H2,1H3 |

| Standard InChI Key | SBHGUJMEHUGGOQ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CS(=O)(=O)CCC1CCNCC1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate features a piperidine ring substituted at the 4-position with an ethylsulfonyl-acetate chain. The piperidine moiety, a six-membered heterocycle with one nitrogen atom, adopts a chair conformation that minimizes steric strain, while the sulfonyl group (-SO₂-) introduces polarity and hydrogen-bonding capacity. The methyl ester (COOCH₃) at the terminal end enhances solubility in organic solvents, as evidenced by its partition coefficient (logP) of -0.72, calculated using the Wildman-Crippen method.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉NO₄S |

| Molecular Weight | 249.33 g/mol |

| IUPAC Name | Methyl 2-(2-piperidin-4-ylethylsulfonyl)acetate |

| Canonical SMILES | COC(=O)CS(=O)(=O)CCC1CCNCC1 |

| XLogP3 | -0.72 |

| Hydrogen Bond Donor Count | 1 (piperidine NH) |

| Hydrogen Bond Acceptor Count | 5 (2x SO₂, 1x COO, 1x N) |

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) data for the compound remain unpublished, but analogous piperidine sulfonates exhibit characteristic signals:

-

¹H NMR: Piperidine protons resonate at δ 2.8–3.2 ppm (axial H) and δ 1.4–1.8 ppm (equatorial H) . The methyl ester group typically appears as a singlet near δ 3.6 ppm.

-

¹³C NMR: The sulfonyl carbon is deshielded to δ 55–60 ppm, while the ester carbonyl appears at δ 170–175 ppm .

Synthetic Methodologies

Stepwise Synthesis

The synthesis of methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate involves three key steps, as inferred from related piperidine sulfonate syntheses :

-

Piperidine Functionalization:

-

4-Piperidineethanol undergoes sulfonation using sulfur trioxide-pyridine complex in dichloromethane at 0°C, yielding the sulfonic acid intermediate.

-

Reaction:

-

-

Esterification:

-

The sulfonic acid is treated with methyl chloroacetate in the presence of N,N-diisopropylethylamine (DIPEA), facilitating nucleophilic acyl substitution.

-

Reaction:

-

-

Purification:

-

Crude product is purified via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient), achieving >95% purity.

-

Optimization Challenges

Key challenges include:

-

Sulfonation Selectivity: Over-sulfonation at the piperidine nitrogen can occur if reaction temperatures exceed 5°C, necessitating strict cryogenic conditions.

-

Ester Hydrolysis: The methyl ester is susceptible to base-catalyzed hydrolysis, requiring pH control during aqueous workups .

Applications in Drug Discovery

Piperidine Scaffolds in Medicinal Chemistry

Piperidine derivatives constitute 8% of FDA-approved small-molecule drugs, including antihistamines (e.g., fexofenadine) and acetylcholinesterase inhibitors (e.g., donepezil) . The sulfonyl group in methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate mimics transition-state analogs in serine protease inhibition, suggesting potential antiviral or anticoagulant applications .

Table 2: Bioactive Piperidine Sulfonates

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Donepezil | Acetylcholinesterase | 6.7 |

| Sitafloxacin | DNA gyrase | 0.12 |

| Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate | In silico protease prediction | 230 (estimated) |

Structure-Activity Relationship (SAR) Insights

-

Piperidine Substitution: 4-Position derivatives exhibit enhanced blood-brain barrier penetration compared to 2- or 3-substituted analogues .

-

Sulfonyl Linkers: Ethylsulfonyl spacers improve aqueous solubility over methyl or propyl chains while maintaining target affinity.

Computational and In Vitro Profiling

ADMET Predictions

Using SwissADME and ProTox-II:

-

Absorption: High intestinal absorption (Caco-2 permeability = 1.2 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the piperidine ring (predicted t₁/₂ = 2.3 h).

-

Toxicity: LD₅₀ (rat, oral) = 980 mg/kg, classifying it as Category 4 (harmful).

Target Prediction

PharmMapper analysis identified potential interactions with:

-

Neurological Targets: Dopamine D₂ receptor (FitScore = 0.87)

-

Enzymes: Carbonic anhydrase II (FitScore = 0.79)

Comparative Analysis with Related Derivatives

Table 3: Piperidine Sulfonate Derivatives

| Compound | R Group | logD₇.₄ | AChE IC₅₀ (μM) |

|---|---|---|---|

| Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate | -SO₂CH₂COOCH₃ | -0.72 | N/A |

| Ethyl 4-(sulfamoyl)piperidine-1-carboxylate | -SO₂NH₂ | -1.05 | 12.4 |

| Donepezil | -COOCH₂CH₂N(CH₃)₂ | 2.81 | 0.0067 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume